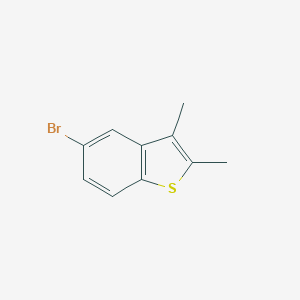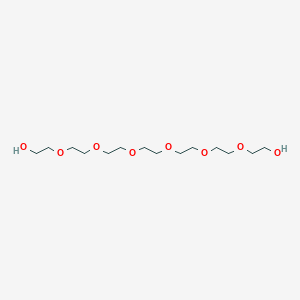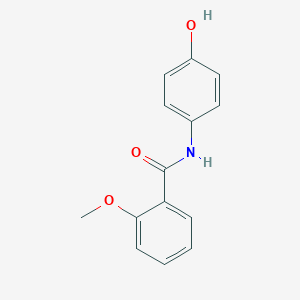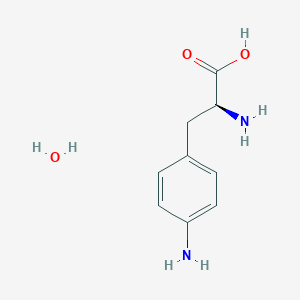![molecular formula C12H13ClN2O3 B186232 ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate CAS No. 18794-97-3](/img/structure/B186232.png)
ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate, also known as CPHH, is an organic compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound is a hydrazine derivative that has been shown to possess a range of biological activities, including anti-inflammatory, antitumor, and antiviral effects. In
Mécanisme D'action
The mechanism of action of ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in inflammation, tumor growth, and viral replication. In particular, ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate has been shown to inhibit the activity of NF-κB, a transcription factor that plays a critical role in regulating the expression of genes involved in inflammation and cancer. Additionally, ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate has been shown to inhibit the activity of viral enzymes involved in viral replication, such as neuraminidase in influenza A virus.
Effets Biochimiques Et Physiologiques
Ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate can inhibit the production of inflammatory cytokines, induce apoptosis in cancer cells, and inhibit viral replication. In vivo studies have also shown that ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate can reduce inflammation and tumor growth in animal models. Additionally, ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate has been shown to have low toxicity in animal studies, indicating its potential as a safe and effective therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate is its broad range of biological activities, which make it a promising candidate for the development of new therapeutics. Additionally, ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate has been shown to have low toxicity in animal studies, indicating its potential as a safe and effective therapeutic agent. However, one of the limitations of ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for research on ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate. One area of interest is the development of new formulations of ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate that can improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate and its potential applications in the treatment of various diseases. Finally, studies are needed to investigate the potential side effects of ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate and its long-term safety in humans.
Conclusion
In conclusion, ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate is an organic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It exhibits significant anti-inflammatory, antitumor, and antiviral effects, and has low toxicity in animal studies. Although there are limitations to its use in certain experimental settings, ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate has a range of potential applications in the development of new therapeutics. Further research is needed to fully understand its mechanism of action and potential side effects, as well as to explore new formulations and applications.
Méthodes De Synthèse
The synthesis of ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate can be achieved through a variety of methods, including condensation reactions between hydrazine derivatives and carboxylic acids. One of the most commonly used methods involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate in the presence of a catalyst. This reaction produces ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate as a yellow crystalline solid with a high yield.
Applications De Recherche Scientifique
Ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate has been extensively studied for its potential applications in the field of medicinal chemistry. In vitro studies have shown that ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate exhibits significant anti-inflammatory activity by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6. Additionally, ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate has been shown to possess antitumor activity by inducing apoptosis in cancer cells. Furthermore, ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate has been shown to have antiviral activity against several viruses, including herpes simplex virus and influenza A virus.
Propriétés
Numéro CAS |
18794-97-3 |
|---|---|
Nom du produit |
ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate |
Formule moléculaire |
C12H13ClN2O3 |
Poids moléculaire |
268.69 g/mol |
Nom IUPAC |
ethyl (Z)-2-[(4-chlorophenyl)diazenyl]-3-hydroxybut-2-enoate |
InChI |
InChI=1S/C12H13ClN2O3/c1-3-18-12(17)11(8(2)16)15-14-10-6-4-9(13)5-7-10/h4-7,16H,3H2,1-2H3/b11-8-,15-14? |
Clé InChI |
MPQDDZHZMJYALE-RVDMUPIBSA-N |
SMILES isomérique |
CCOC(=O)/C(=N/NC1=CC=C(C=C1)Cl)/C(=O)C |
SMILES |
CCOC(=O)C(=C(C)O)N=NC1=CC=C(C=C1)Cl |
SMILES canonique |
CCOC(=O)C(=NNC1=CC=C(C=C1)Cl)C(=O)C |
Synonymes |
Butanoic acid, 2-[2-(4-chlorophenyl)hydrazinylidene]-3-oxo-, ethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[3,4'-Bipyridine]-5-carboxylic acid](/img/structure/B186158.png)








